
(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide
Overview
Description
(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide is a chiral compound with potential applications in various fields, including medicinal chemistry and biochemical research. Its unique structure, featuring both an amino group and a morpholinoethyl group, makes it an interesting subject for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylpentanoic acid and 2-morpholinoethylamine.
Coupling Reaction: The amino acid is first activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N-methylmorpholine (NMM). This is followed by the addition of 2-morpholinoethylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated synthesis equipment and large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide bond can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Building Block for Drug Synthesis
- This compound serves as a crucial building block in the design and synthesis of potential drug candidates. Its structural characteristics allow for modifications that can enhance pharmacological activity against various diseases, including neurodegenerative disorders.
Neurotrophic Factor Mimetic
- Research indicates that (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide acts as a neurotrophin mimetic. It has been shown to modulate the activity of the p75 neurotrophin receptor, which is involved in neuronal survival and differentiation. This property is particularly relevant in treating conditions associated with neurodegeneration .
Therapeutic Potential in Neurodegenerative Diseases
- Case studies have highlighted its efficacy in promoting recovery in models of spinal cord injury and stroke. For instance, administration of this compound has been linked to enhanced motor function and coordination through the preservation of oligodendrocytes and myelinated axons .
Biochemical Research Applications
Ligand for Enzyme-Substrate Interactions
- The compound can function as a ligand in studies exploring enzyme-substrate interactions or receptor binding. Its ability to selectively bind to certain receptors can provide insights into biochemical pathways and mechanisms of action relevant to various diseases.
Interaction Studies
- Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been employed to study the binding affinities of this compound with biological macromolecules. These studies aim to elucidate its role in modulating enzyme activities and influencing cellular processes.
Industrial Applications
Synthesis of Specialty Chemicals
- Beyond medicinal applications, this compound is also utilized in the synthesis of specialty chemicals. Its reactivity allows for various chemical transformations, making it suitable as an intermediate in producing more complex molecules.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
(R,S)-Phenylalanine | Aromatic amino acid | Neurotransmitter precursor | Contains an aromatic ring |
4-Morpholinopropan-1-amine | Morpholine derivative | Potential antidepressant | Lacks chiral centers |
N,N-Dimethylglycine | Amino acid derivative | Immune system support | Simple structure without morpholine |
Despite their similarities, the unique chiral configuration and presence of both an amine and morpholine moiety distinguish this compound from these compounds, potentially enhancing its bioactivity and therapeutic relevance.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide: A stereoisomer with different spatial arrangement of atoms.
(2S,3S)-2-Amino-3-methyl-N-(2-piperidinoethyl)pentanamide: A similar compound with a piperidinoethyl group instead of a morpholinoethyl group.
Uniqueness
(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide is unique due to its specific stereochemistry and the presence of the morpholinoethyl group, which can impart distinct biological and chemical properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide, also known as a neurotrophin mimetic compound, is a synthetic organic compound with potential therapeutic applications. The compound features a pentanamide backbone and is characterized by its specific stereochemistry, which is denoted by the (2S,3S) configuration. This structural arrangement plays a crucial role in its biological activity and interactions.
- Molecular Formula : C13H22N2O
- Molecular Weight : 238.33 g/mol
- Chemical Structure : The compound includes an amino group, a methyl group, and a morpholinoethyl substituent, contributing to its biological properties and solubility characteristics.
Biological Activity
The biological activity of this compound has been explored primarily in the context of neuroprotection and neurotrophic effects.
Research indicates that this compound may act as a neurotrophin mimetic, which means it can mimic the action of neurotrophins—proteins that support the growth, survival, and differentiation of neurons. Specifically, it has shown potential in promoting cell survival in models of neuronal degeneration.
Case Studies and Research Findings
- Neuroprotection Studies :
- Therapeutic Applications :
- Crystalline Forms :
Comparative Biological Activity
A comparative analysis with other neurotrophin mimetics reveals that this compound exhibits superior efficacy in certain assays:
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide, and how can they be methodologically addressed?
The compound’s stereochemical complexity requires precise control during synthesis. Multi-step reactions involving chiral intermediates (e.g., enantiopure amino acids) are critical. For example, column chromatography with gradients of ethyl acetate/hexanes (20–40%) is often used to resolve diastereomers, as described in similar morpholinoethyl-containing amide syntheses . Protecting groups (e.g., trifluoroacetyl) may stabilize reactive amines during coupling steps . Yield optimization can involve adjusting reaction stoichiometry, solvent polarity, and temperature gradients.
Q. What analytical techniques are essential for characterizing this compound’s purity and stereochemistry?
- 1H/13C NMR : Assigns stereochemistry via coupling constants (e.g., vicinal protons in the 2S,3S configuration) and carbon chemical shifts.
- Chiral HPLC : Validates enantiomeric excess (>98% for pharmacological studies) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to rule out byproducts .
- X-ray crystallography : Resolves absolute configuration, particularly for crystalline sulfate salts .
Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?
- Enzyme inhibition assays : Target cyclooxygenase (COX) isoforms or kinases linked to inflammation, given the morpholinoethyl group’s potential interaction with catalytic domains .
- Cytokine profiling : Use ELISA or multiplex assays to measure IL-6, TNF-α, or chemokines in stimulated macrophages.
- Dose-response curves : Optimize concentrations (e.g., 1 nM–100 µM) in cell viability assays (MTT or resazurin) to assess cytotoxicity .
Advanced Research Questions
Q. How does the morpholinoethyl moiety influence the compound’s pharmacokinetic properties, and how can this be leveraged in drug design?
The morpholine ring enhances solubility via hydrogen bonding with water, while the ethyl spacer balances lipophilicity for membrane permeability. Pharmacokinetic studies should compare plasma half-life (t1/2) and bioavailability between sulfate salts (mono- vs. disulfate) to optimize stability . Advanced molecular dynamics simulations can predict binding affinities to serum albumin or P-glycoprotein transporters .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Batch variability analysis : Test multiple synthetic lots for impurities (e.g., residual solvents) via LC-MS.
- Cell-type specificity : Compare activity in primary cells vs. immortalized lines; primary macrophages may show higher sensitivity due to differential receptor expression .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions that could explain cytotoxicity .
Q. How can enantiomeric purity be maintained during scale-up synthesis, and what are the implications of minor enantiomeric impurities?
Minor impurities (e.g., 2S,3R diastereomer) can drastically alter bioactivity. Scale-up requires:
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed steps to preserve stereochemistry .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time enantiomer tracking .
- Crystallization control : Recrystallize final products in polar aprotic solvents (e.g., DMF/water) to exclude enantiomeric contaminants .
Q. What computational methods are effective for predicting this compound’s target proteins or pathways?
- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina, focusing on conserved binding pockets in COX-2 or MAP kinases .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity trends from analogous compounds .
- Machine learning : Train models on Tox21 or ChEMBL datasets to predict off-target effects or metabolic pathways .
Q. Methodological Tables
Table 1. Key Synthetic Parameters for Optimal Yield
Parameter | Optimal Condition | Reference |
---|---|---|
Coupling reagent | HATU/DIPEA | |
Chiral resolution | Chiralcel OD-H column | |
Reaction temperature | 0°C → RT (gradual warming) | |
Final purification | Prep-HPLC (ACN/water + 0.1% TFA) |
Table 2. Common Data Contradictions and Solutions
Contradiction | Proposed Resolution |
---|---|
Inconsistent IC50 values across studies | Standardize cell lines & assay buffers |
Low solubility in physiological pH | Use sulfate salt forms |
Discrepant NMR shifts | Confirm solvent (DMSO vs. CDCl3) |
Properties
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)/t10-,11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMUTYLWSRFTPX-QWRGUYRKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCCN1CCOCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595097 | |
Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243259-19-9, 102562-74-3 | |
Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LM-11A-31 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9GUF3B7Q7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.